Hanultarin
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Overview
Description
Hanultarin is a natural product found in Hypericum chinense, Cratoxylum cochinchinense, and Hypericum monogynum with data available.
Scientific Research Applications
Cytotoxic Properties and Actin Cytoskeleton Inhibition
Hanultarin, derived from the seeds of Trichosanthes kirilowii, exhibits significant cytotoxic effects against various cancer cell lines, including human lung carcinoma and melanoma cells. It has been identified as an inhibitor of actin cytoskeleton polymerization in normal epidermal keratinocytes, hinting at its unique biological properties compared to other similar compounds (Moon, Rahman, Kim, & Kee, 2008).
Synthesis and Evaluation for Cancer Treatment
The synthesis of this compound and its derivatives has been explored, showing that the feruloyl diester derivative of secoisolariciresinol is particularly potent against cancer cells. This discovery is notable as both ferulic acid and secoisolariciresinol, commonly found in many plants, exhibit no cytotoxicity on their own, yet their combination in this compound demonstrates significant cytotoxic effects (Lee, Ahamed, Kumar, Rhee, Moon, & Hong, 2011).
Source Diversity and Cytotoxicity
This compound is also found in the roots of Berberis amurensis, where its cytotoxicity against various human cancer cell lines was confirmed, reinforcing its potential in cancer research (Park, Lee, Kim, Lee, Noh, Choi, & Lee, 2009).
Properties
Molecular Formula |
C30H34O9 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H34O9/c1-36-27-14-19(4-8-24(27)32)7-11-30(35)39-18-23(13-21-6-10-26(34)29(16-21)38-3)22(17-31)12-20-5-9-25(33)28(15-20)37-2/h4-11,14-16,22-23,31-34H,12-13,17-18H2,1-3H3/b11-7+/t22-,23-/m0/s1 |
InChI Key |
YXLRFCDMMBITIW-ZDRWSHPDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC(=O)C=CC3=CC(=C(C=C3)O)OC)O |
Synonyms |
hanultarin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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